1-Ethenoxybutane-1,4-diol
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Overview
Description
Tetramethylene Glycol Monovinyl Ether, also known as 4-Vinyloxybutanol, is an organic compound with the molecular formula C6H12O2. It is a colorless to light yellow liquid that is often stabilized with potassium hydroxide (KOH) to prevent polymerization. This compound is used in various chemical reactions and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetramethylene Glycol Monovinyl Ether can be synthesized through the reaction of 1,4-butanediol with acetylene in the presence of a base such as sodium hydroxide (NaOH) and cesium fluoride (CsF). The reaction is typically carried out in a high-pressure reactor at temperatures around 136-138°C for about 3 hours . The reaction mixture is then cooled, and the product is purified through distillation.
Industrial Production Methods
Industrial production of Tetramethylene Glycol Monovinyl Ether follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous distillation units to ensure high purity and yield. The compound is often stabilized with KOH to prevent unwanted polymerization during storage and transportation .
Chemical Reactions Analysis
Types of Reactions
Tetramethylene Glycol Monovinyl Ether undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of acids or heat to form polyvinyl ethers.
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Substitution: The vinyl group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Polymerization: Catalyzed by acids such as sulfuric acid or Lewis acids like aluminum chloride.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents like halogens (Cl2, Br2) or other electrophiles can be used.
Major Products Formed
Polymerization: Polyvinyl ethers.
Oxidation: Butyraldehyde or butyric acid.
Substitution: Halogenated butanol derivatives.
Scientific Research Applications
Tetramethylene Glycol Monovinyl Ether has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the preparation of bio-compatible materials and drug delivery systems.
Medicine: Utilized in the development of medical devices and coatings due to its biocompatibility.
Industry: Applied in the production of adhesives, coatings, and sealants
Mechanism of Action
The mechanism of action of Tetramethylene Glycol Monovinyl Ether involves its ability to undergo polymerization and form cross-linked networks. The vinyl group reacts with various initiators to form long polymer chains, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties make it useful in creating flexible and durable materials .
Comparison with Similar Compounds
Similar Compounds
Diethylene Glycol Monovinyl Ether: Similar in structure but with an additional ethylene glycol unit.
1,4-Butanediol Divinyl Ether: Contains two vinyl ether groups, making it more reactive.
Ethylene Glycol Monovinyl Ether: Shorter chain length, leading to different physical properties.
Uniqueness
Tetramethylene Glycol Monovinyl Ether is unique due to its balance of reactivity and stability. The presence of both a hydroxyl group and a vinyl group allows it to participate in a wide range of chemical reactions, making it versatile for various applications .
Properties
Molecular Formula |
C6H12O3 |
---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
1-ethenoxybutane-1,4-diol |
InChI |
InChI=1S/C6H12O3/c1-2-9-6(8)4-3-5-7/h2,6-8H,1,3-5H2 |
InChI Key |
JMOBUAHVOUUBEA-UHFFFAOYSA-N |
Canonical SMILES |
C=COC(CCCO)O |
Origin of Product |
United States |
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